molecular formula C10H16N5O13P3 B13396327 2'-Deoxyguanosine-5'-triphosphoric acid, disodium

2'-Deoxyguanosine-5'-triphosphoric acid, disodium

Cat. No.: B13396327
M. Wt: 507.18 g/mol
InChI Key: HAAZLUGHYHWQIW-UHFFFAOYSA-N
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Description

2’-Deoxyguanosine-5’-triphosphoric acid, disodium is a purine nucleoside triphosphate. It is composed of a guanine nucleobase attached to a deoxyribose sugar, which is further linked to a chain of three phosphate residues. This compound plays a crucial role in the synthesis of DNA, serving as a substrate for DNA polymerase during DNA replication and repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine-5’-triphosphoric acid, disodium typically involves the phosphorylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective phosphorylation of the 5’-hydroxyl group using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents. The final step involves the deprotection of the hydroxyl groups to yield the desired triphosphate compound .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine-5’-triphosphoric acid, disodium often employs enzymatic methods due to their higher specificity and efficiency. Enzymes such as nucleoside diphosphate kinases are used to catalyze the phosphorylation of nucleoside diphosphates to nucleoside triphosphates. This method is advantageous as it minimizes the formation of side products and allows for the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-5’-triphosphoric acid, disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles such as amines for substitution reactions. Hydrolysis reactions typically occur under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions include 8-oxo-2’-deoxyguanosine triphosphate, 2’-deoxyguanosine monophosphate, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2’-Deoxyguanosine-5’-triphosphoric acid, disodium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxyguanosine-5’-triphosphoric acid, disodium involves its incorporation into DNA by DNA polymerases. The triphosphate group provides the energy required for the formation of phosphodiester bonds between nucleotides. Once incorporated, it pairs with cytosine during DNA replication. In antiviral and anticancer therapies, its incorporation into DNA can lead to chain termination, preventing further elongation of the DNA strand .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine-5’-triphosphoric acid, disodium
  • 2’-Deoxycytidine-5’-triphosphoric acid, disodium
  • 2’-Deoxythymidine-5’-triphosphoric acid, disodium

Uniqueness

2’-Deoxyguanosine-5’-triphosphoric acid, disodium is unique due to its guanine nucleobase, which allows it to specifically pair with cytosine in DNA. This specificity is crucial for maintaining the fidelity of DNA replication and repair. Additionally, its ability to undergo oxidation to form 8-oxo-2’-deoxyguanosine triphosphate makes it a valuable tool for studying oxidative DNA damage and repair mechanisms .

Properties

IUPAC Name

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZLUGHYHWQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862988
Record name 2-Amino-9-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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